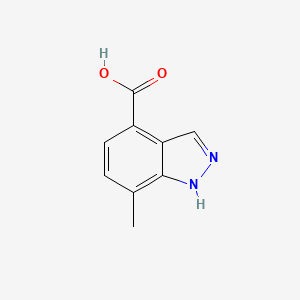
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a phenolic hydroxyl group, a methyl group, and a pyrrolidine ring attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Nitrated, halogenated, or sulfonated derivatives.
科学的研究の応用
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenolic hydroxyl group and the pyrrolidine ring can participate in hydrogen bonding, hydrophobic interactions, or other molecular interactions that influence its biological effects.
類似化合物との比較
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Lacks the methyl group on the aromatic ring.
(2-Hydroxy-6-methylphenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: The presence of the methyl group on the aromatic ring and the pyrrolidine ring in (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone distinguishes it from similar compounds. These structural features can influence its reactivity, biological activity, and overall properties, making it a unique compound for various applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(2-hydroxy-6-methylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H15NO2/c1-9-5-4-6-10(14)11(9)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3 |
InChIキー |
QQJHTWWAEKIBCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)O)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


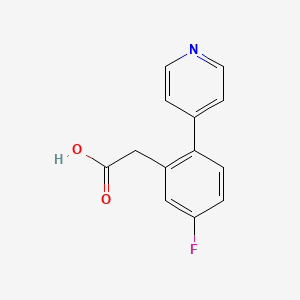
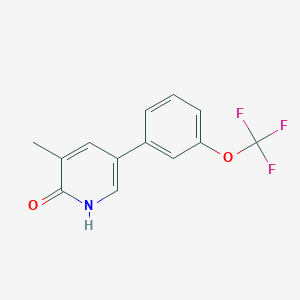
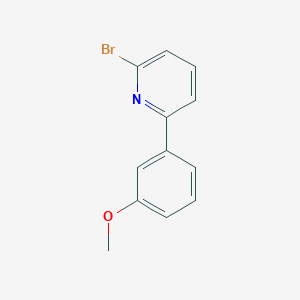


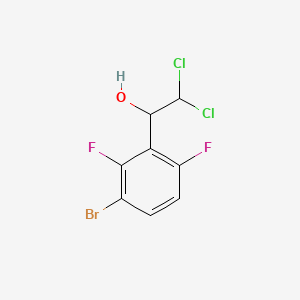

![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)

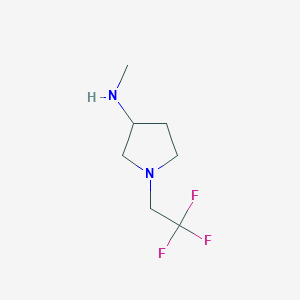

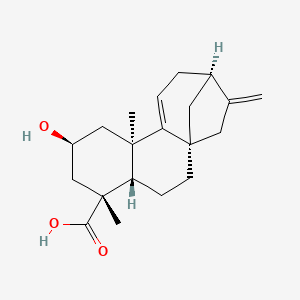
![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
